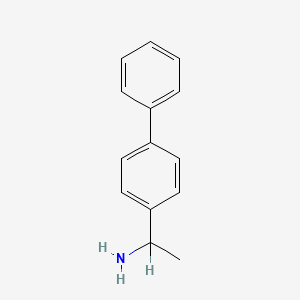

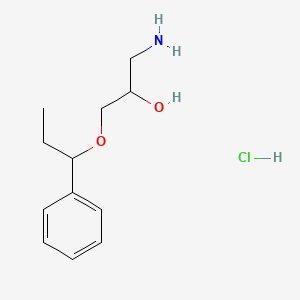

4-Butyl-1-isocyanato-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butyl-1-isocyanato-2-methylbenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related aromatic compounds and their behaviors, which can be used to infer some aspects of the compound . For instance, the synthesis of related aromatic compounds involves the use of halogenated intermediates and organometallic reagents, as seen in the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene . The physical and chemical properties of similar compounds, such as 4'-butyl-4-(2-methylbutoxy)azoxybenzene, have been studied using techniques like dielectric relaxation spectroscopy .

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of dimagnesiated aromatic compounds can be achieved by treating halogenated precursors with organometallic reagents . Similarly, the bromination of 1,4-di-tert.butylbenzene leads to various brominated products depending on the reaction conditions . These studies suggest that the synthesis of 4-Butyl-1-isocyanato-2-methylbenzene would likely involve steps such as halogenation and subsequent reactions with nucleophiles or rearrangements.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be complex, with substituents affecting the overall stability and reactivity. Mass spectrometry has been used to study the formation and decomposition of ions derived from aromatic compounds, providing insights into their structure and the effects of substituents . The structure of 4-Butyl-1-isocyanato-2-methylbenzene would be expected to show similar complexity, with the butyl and isocyanato groups influencing its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions of aromatic compounds can vary widely depending on the substituents present. For instance, the presence of tert-butyl groups can lead to the formation of multiple brominated products when reacted with bromine . The isocyanato group in 4-Butyl-1-isocyanato-2-methylbenzene would likely make it reactive towards nucleophiles, potentially leading to the formation of ureas or amines upon reaction with amines or water, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The dielectric relaxation spectroscopy of 4'-butyl-4-(2-methylbutoxy)azoxybenzene reveals complex dynamics and phase behavior, which are affected by temperature and the nature of the substituents . Although not directly studied, 4-Butyl-1-isocyanato-2-methylbenzene would also be expected to exhibit unique physical and chemical properties that could be elucidated using similar analytical techniques.

Applications De Recherche Scientifique

Hydrocracking of Polycyclic Aromatic Compounds

- Research on the hydrocracking of 1-methylnaphthalene and 2-methylnaphthalene catalyzed by a sulfided nickel molybdenum/alumina catalyst under hydrogen pressure highlights the production of compounds including C11-alkylbenzenes, such as (1-methylbutyl)benzene, pentylbenzene, and 1-butyl-2-methylbenzene, which are closely related to 4-Butyl-1-isocyanato-2-methylbenzene (Miki & Sugimoto, 1995).

Antioxidant Activities of Methylbenzenediol Derivatives

- A study on the antioxidant activities of synthetic methylbenzenediol derivatives, including compounds similar to 4-Butyl-1-isocyanato-2-methylbenzene, showed significant antioxidant potential, useful in various applications like food science and pharmacology (Huang et al., 2014).

Ultrasound-Assisted Organic Synthesis

- The preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to 4-Butyl-1-isocyanato-2-methylbenzene, via ultrasound-assisted organic synthesis, highlights innovative methods in organic chemistry and industrial applications (Harikumar & Rajendran, 2014).

Hydrogenation and Dehydrogenation Catalysis

- A study on the hydrogenation and dehydrogenation of 4-Isopropenyl-1-methylcyclohexene catalyzed by various oxides, leading to products like 1-isopropyl-4-methylbenzene, relates to the reactivity and potential applications of 4-Butyl-1-isocyanato-2-methylbenzene in catalysis (Tanaka et al., 1978).

Liquid Crystal Dynamics

- Research on the dynamics of liquid crystals, specifically 4'-butyl-4-(2-methylbutoxy)azoxybenzene, provides insights into the material properties and potential applications of similar compounds in display technologies and materials science (Juszyńska-Gałązka et al., 2014).

Rhodium Complexes in Organometallic Chemistry

- A study on Rhodium complexes, involving ligands similar to 4-Butyl-1-isocyanato-2-methylbenzene, illustrates their importance in organometallic chemistry and potential industrial applications, such as in catalysis and synthesis (Dixon et al., 2003).

Propriétés

IUPAC Name |

4-butyl-1-isocyanato-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDVZMFYBGXIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370878 |

Source

|

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-1-isocyanato-2-methylbenzene | |

CAS RN |

306935-81-9 |

Source

|

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)